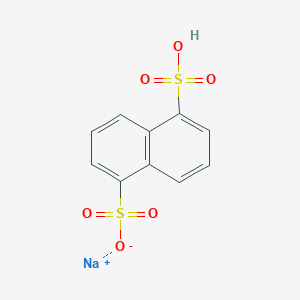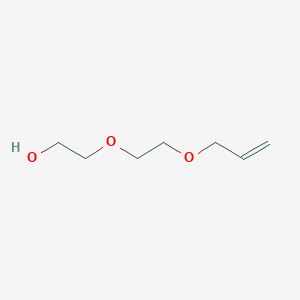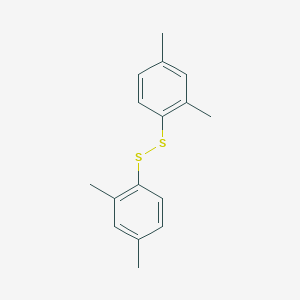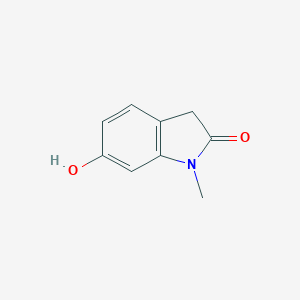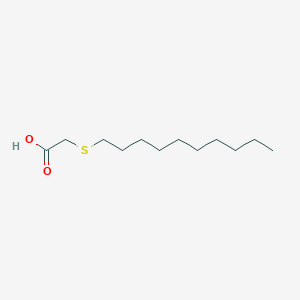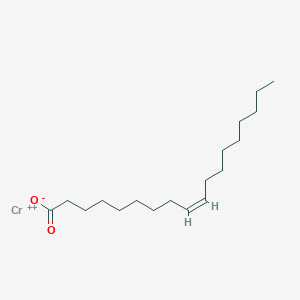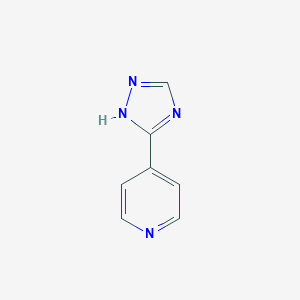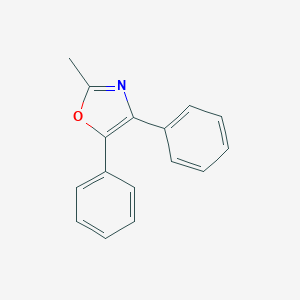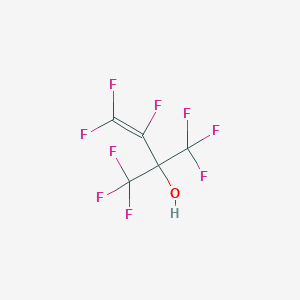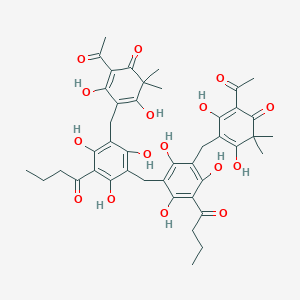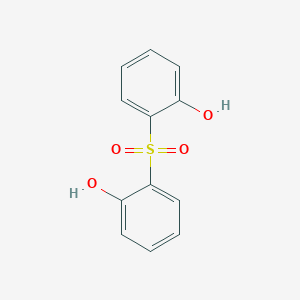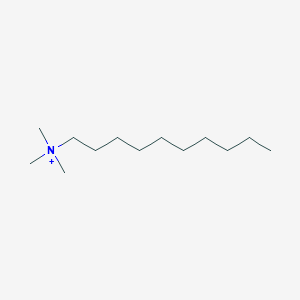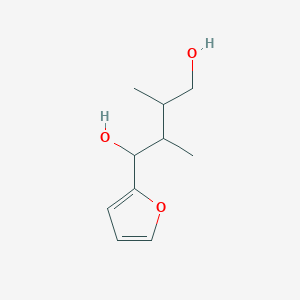
1-(furan-2-yl)-2,3-dimethylbutane-1,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(furan-2-yl)-2,3-dimethylbutane-1,4-diol is an organic compound that features a furan ring, which is a five-membered aromatic ring containing one oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(furan-2-yl)-2,3-dimethylbutane-1,4-diol can be synthesized through several methods. One common approach involves the reaction of 2-furylcarbinol with acetone in the presence of a strong acid catalyst, such as sulfuric acid, to form the intermediate 1-(2-furyl)-2,3-dimethyl-1-butanone. This intermediate is then reduced using a reducing agent like sodium borohydride to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(furan-2-yl)-2,3-dimethylbutane-1,4-diol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution: Halogens (bromine, chlorine), nitrating agents (nitric acid), acidic or basic conditions.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated or nitrated derivatives of the furan ring.
Wissenschaftliche Forschungsanwendungen
1-(furan-2-yl)-2,3-dimethylbutane-1,4-diol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(furan-2-yl)-2,3-dimethylbutane-1,4-diol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Furfural: An aldehyde derivative of furan, used as a precursor in the synthesis of various chemicals.
2,5-Dimethylfuran:
Furfuryl alcohol: Used in the production of resins and polymers.
Uniqueness: 1-(furan-2-yl)-2,3-dimethylbutane-1,4-diol is unique due to its specific structure, which combines a furan ring with a butanediol moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
10564-02-0 |
|---|---|
Molekularformel |
C10H16O3 |
Molekulargewicht |
184.23 g/mol |
IUPAC-Name |
1-(furan-2-yl)-2,3-dimethylbutane-1,4-diol |
InChI |
InChI=1S/C10H16O3/c1-7(6-11)8(2)10(12)9-4-3-5-13-9/h3-5,7-8,10-12H,6H2,1-2H3 |
InChI-Schlüssel |
VSVGERRGVUVKFX-UHFFFAOYSA-N |
SMILES |
CC(CO)C(C)C(C1=CC=CO1)O |
Kanonische SMILES |
CC(CO)C(C)C(C1=CC=CO1)O |
Synonyme |
1-(2-Furanyl)-2,3-dimethyl-1,4-butanediol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


